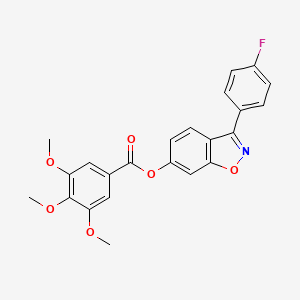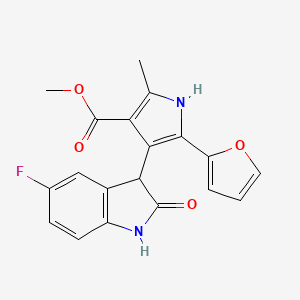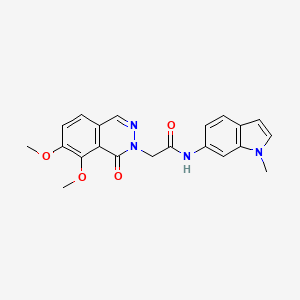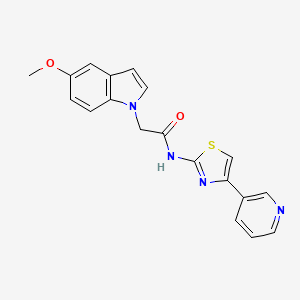
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring fused with a fluorophenyl group and a trimethoxybenzoate moiety, making it a subject of study for its chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, which can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The fluorophenyl group is then introduced via a nucleophilic substitution reaction using 4-fluorobenzoyl chloride. Finally, the trimethoxybenzoate moiety is attached through esterification with 3,4,5-trimethoxybenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate exerts its effects involves its interaction with cellular targets. In cancer research, it has been shown to bind to the colchicine site of tubulin, inhibiting tubulin polymerization and leading to microtubule destabilization. This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Combretastatin A-4: Another microtubule-destabilizing agent that binds to the colchicine site of tubulin.
4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART): A compound with a similar three-ring scaffold and potent antiproliferative activity.
2-Aryl-4-Benzoyl-Imidazole (ABI): Known for its antiproliferative properties and structural similarity.
Uniqueness
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is unique due to its specific combination of a benzoxazole ring, fluorophenyl group, and trimethoxybenzoate moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H18FNO6 |
|---|---|
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H18FNO6/c1-27-19-10-14(11-20(28-2)22(19)29-3)23(26)30-16-8-9-17-18(12-16)31-25-21(17)13-4-6-15(24)7-5-13/h4-12H,1-3H3 |
Clave InChI |
ZQXBRPQWGBXGCC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B14936015.png)

![N-(4-methoxyphenyl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide](/img/structure/B14936031.png)
![Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14936037.png)
![Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14936046.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide](/img/structure/B14936051.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide](/img/structure/B14936052.png)


![4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14936070.png)
![methyl N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methioninate](/img/structure/B14936074.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methionine](/img/structure/B14936086.png)
![3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B14936088.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide](/img/structure/B14936094.png)
